1-[(tert-butoxy)methyl]-4-nitrobenzene
Description
Structure
3D Structure
Properties
CAS No. |
162954-42-9 |
|---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxymethyl]-4-nitrobenzene |
InChI |
InChI=1S/C11H15NO3/c1-11(2,3)15-8-9-4-6-10(7-5-9)12(13)14/h4-7H,8H2,1-3H3 |
InChI Key |
BRFYXVGVZPVEKE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OCC1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)OCC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Synthetic Strategies for 1 Tert Butoxy Methyl 4 Nitrobenzene
Methodologies for the 4-Nitrobenzyl Scaffold Construction
The formation of the 4-nitrobenzyl core is a critical step in the synthesis of 1-[(tert-butoxy)methyl]-4-nitrobenzene. This can be achieved through direct nitration of a pre-existing benzyl (B1604629) derivative or by functional group transformations that introduce the nitro group at the para position.
Electrophilic Aromatic Nitration Approaches for Aryl Derivatives
Electrophilic aromatic substitution is a fundamental method for introducing a nitro group onto an aromatic ring. The nitration of a benzyl tert-butyl ether would be a direct route to the target compound. In this scenario, the benzylic ether moiety would act as an activating group, directing the incoming electrophile to the ortho and para positions. However, the steric bulk of the tert-butyl group would likely favor the formation of the para-substituted product, this compound, over the ortho-substituted isomer.
The nitration of substituted benzenes is a well-studied reaction. For instance, the nitration of toluene results in a mixture of ortho- and para-nitrotoluene, with the para isomer being the major product. The directing effect of the substituent is crucial in determining the product distribution. In the case of benzyl methyl ether, the ether group is an activating ortho-para director stackexchange.com. A similar outcome would be expected for benzyl tert-butyl ether.
A common nitrating agent is a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). The reaction conditions, such as temperature and reaction time, can be optimized to control the degree of nitration and minimize the formation of byproducts.
Transformation Pathways to Install the Nitromethylarene Moiety
An alternative to direct nitration is the synthesis of a 4-nitrobenzyl precursor, which can then be further functionalized. A key intermediate in this approach is 4-nitrobenzyl alcohol. This alcohol can be synthesized through various methods, including the reduction of 4-nitrobenzaldehyde (B150856) or the hydrolysis of 4-nitrobenzyl halides chemicalbook.comorgsyn.org. For example, 4-nitrobenzyl alcohol can be prepared from p-nitrobenzyl chloride or bromide through heating hydrolysis in water, catalyzed by an imidazole-type ionic liquid chemicalbook.com.
Another pathway involves the transformation of other functional groups on the aromatic ring into a nitro group. For instance, a 4-aminobenzyl derivative could be converted to the corresponding nitro compound through a Sandmeyer-like reaction, involving diazotization followed by treatment with a nitrite source. Alternatively, an organoborane derivative at the para position could be transformed into a nitro group.
Techniques for Introducing the tert-Butoxy Group
The introduction of the tert-butoxy group is another key transformation in the synthesis of this compound. This can be achieved through various etherification methods, with the choice of method often depending on the nature of the starting material and the desired reaction conditions.
Etherification via Alcohol Alkylation
The Williamson ether synthesis is a classical and widely used method for the preparation of ethers gold-chemistry.orgyoutube.commasterorganicchemistry.comlibretexts.org. This Sₙ2 reaction involves the reaction of an alkoxide with a primary alkyl halide. In the context of synthesizing this compound, two main variations of the Williamson ether synthesis are possible:
Reaction of 4-nitrobenzyl alcohol with a tert-butylating agent: 4-Nitrobenzyl alcohol can be deprotonated with a strong base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide can then react with a tert-butyl halide (e.g., tert-butyl bromide or iodide) to form the desired ether.
Reaction of a 4-nitrobenzyl halide with a tert-butoxide: Alternatively, a 4-nitrobenzyl halide (e.g., 4-nitrobenzyl bromide) can be reacted with a bulky base like potassium tert-butoxide. The tert-butoxide acts as the nucleophile, displacing the halide to form the ether.
Phase-transfer catalysis can be employed to facilitate the Williamson ether synthesis, especially when dealing with reactants in different phases theaic.orgresearchgate.netcrdeepjournal.orgjetir.orgutahtech.edualfachemic.com. A phase-transfer catalyst, such as a quaternary ammonium salt, transports the alkoxide from the aqueous phase to the organic phase where the alkyl halide is dissolved, thereby increasing the reaction rate.
Catalytic Protocols for tert-Butyl Ether Synthesis
Modern synthetic chemistry offers several catalytic methods for the synthesis of tert-butyl ethers, which can provide milder reaction conditions and improved selectivity.
Lewis Acid Catalyzed Etherification: The reaction between an alcohol and di-tert-butyl dicarbonate (Boc₂O) in the presence of a Lewis acid catalyst can lead to the formation of tert-butyl ethers acs.orgnih.govresearchgate.net. The choice of the Lewis acid and its counterion is crucial in directing the reaction towards ether formation rather than the formation of a tert-butyl carbonate. Catalysts such as magnesium perchlorate (Mg(ClO₄)₂) or scandium triflate (Sc(OTf)₃) have been shown to be effective for this transformation acs.org.
| Catalyst | Substrate | Product | Yield (%) | Reference |
| Mg(ClO₄)₂ | Aliphatic Alcohols | tert-Butyl Ethers | High | acs.org |
| Sc(OTf)₃ | Phenols | tert-Butyl Ethers | High | acs.org |
| Yb(OTf)₃ | Alcohols | tert-Butyl Ethers | up to 92% | researchgate.net |
Palladium-Catalyzed Etherification: Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of C-O bonds. The Buchwald-Hartwig amination protocol can be adapted for the synthesis of aryl tert-butyl ethers from aryl halides and sodium tert-butoxide organic-chemistry.org. This method is particularly useful for the synthesis of aryl ethers from unactivated aryl halides. While this approach is more commonly applied to the formation of aryl ethers rather than benzyl ethers, it represents a significant advancement in catalytic ether synthesis.
Protecting Group Strategies for Hydroxyl Functionalities
The tert-butyl group is often employed as a protecting group for hydroxyl functionalities due to its stability under a wide range of reaction conditions, including basic, nucleophilic, and oxidizing environments. The formation of a tert-butyl ether effectively masks the reactivity of the hydroxyl group, allowing for chemical transformations on other parts of the molecule. The tert-butyl ether can be subsequently cleaved under acidic conditions to regenerate the alcohol.
The synthesis of this compound can be viewed as the protection of the hydroxyl group of 4-nitrobenzyl alcohol. The stability of the tert-butyl ether linkage makes the final compound a useful building block where the benzylic position is protected while the nitro group can undergo further reactions, such as reduction to an amine.
Convergent and Multi-Component Synthetic Pathways
Convergent synthetic strategies are designed to create complex molecules by joining pre-synthesized fragments, or building blocks. This approach is inherently more efficient than linear synthesis, where a single starting material is sequentially modified. For a molecule like this compound, this involves preparing the nitroaromatic portion and the tert-butoxymethyl group separately before their final coupling. Multi-component reactions (MCRs), a subset of these strategies, bring together three or more reactants in a single step to form a product containing atoms from all starting materials, maximizing atom economy and procedural efficiency organic-chemistry.orgacsgcipr.org.
Assembly of Pre-Functionalized Building Blocks
A primary example of this strategy is the Williamson ether synthesis, a classic and reliable method. organic-chemistry.org In this reaction, a deprotonated alcohol (alkoxide) acts as a nucleophile to displace a halide from an organic halide. For the target molecule, this involves the reaction of potassium tert-butoxide with 4-nitrobenzyl bromide. The two building blocks are synthesized separately and then combined in the final key step.
More contemporary methods offer milder conditions. One such approach involves the use of 2-benzyloxy-1-methylpyridinium triflate (BnOPT) analogues for etherification. orgsyn.orgbeilstein-journals.org An analogous tert-butylating reagent, 2-tert-butoxy-1-methylpyridinium triflate, can be generated in situ to transfer the tert-butyl group to an alcohol, in this case, 4-nitrobenzyl alcohol. orgsyn.org This method avoids the need for strongly basic conditions required to generate the alkoxide in the traditional Williamson synthesis. organic-chemistry.orgorgsyn.org Another strategy employs catalysts such as Erbium(III) triflate (Er(OTf)3) to facilitate the reaction between the alcohol and a tert-butyl source under solvent-free conditions. organic-chemistry.org
| Method | Building Block 1 | Building Block 2 | Key Reagents/Catalysts | General Conditions |
|---|---|---|---|---|
| Williamson Ether Synthesis | 4-Nitrobenzyl bromide | Potassium tert-butoxide | - | Anhydrous solvent (e.g., THF, DMF) |
| Pyridinium Salt Method | 4-Nitrobenzyl alcohol | 2-tert-butoxy-1-methylpyridinium triflate (generated in situ) | MeOTf, 2-tert-butoxypyridine | Neutral, 23 °C orgsyn.org |
| Lanthanide Catalysis | 4-Nitrobenzyl alcohol | tert-Butyl source (e.g., di-tert-butyl carbonate) | Er(OTf)3 | Solvent-free, room temperature organic-chemistry.org |
One-Pot Reaction Sequences for Enhanced Efficiency
For the synthesis of this compound, a one-pot procedure can be envisioned starting from 4-nitrobenzyl alcohol and tert-butanol. The addition of anhydrous magnesium sulfate and a catalytic amount of sulfuric acid can directly yield the desired tert-butyl ether. researchgate.net This approach streamlines the process by combining the activation of the alcohol and the etherification step into a single operation.
Another highly efficient one-pot strategy involves the in situ formation of a highly reactive etherification agent. As mentioned previously, 2-tert-butoxy-1-methylpyridinium triflate can be generated in the reaction flask from 2-tert-butoxypyridine and methyl triflate. orgsyn.org The subsequent addition of 4-nitrobenzyl alcohol to this mixture allows for a rapid and mild etherification, completing the synthesis in a single, controlled sequence. This method is particularly advantageous as it avoids harsh acidic or basic reagents and proceeds under nearly neutral conditions. orgsyn.org
| Strategy | Starting Materials | Key Reagents | Reported Advantages |
|---|---|---|---|
| Direct Etherification | 4-Nitrobenzyl alcohol, tert-Butanol | Anhydrous MgSO4, H2SO4 (cat.) | Avoids reactive intermediates, simple reagents. researchgate.net |
| In Situ Reagent Generation | 4-Nitrobenzyl alcohol, 2-tert-butoxypyridine | Methyl triflate (MeOTf) | Mild, neutral conditions; high efficiency; avoids isobutylene (B52900) gas or strong acids/bases. orgsyn.org |
Chemical Transformations and Mechanistic Investigations of 1 Tert Butoxy Methyl 4 Nitrobenzene
Reactivity Profiling of the Nitro Group
The nitro group is a powerful electron-withdrawing substituent that profoundly influences the reactivity of the benzene (B151609) ring. It activates the ring towards nucleophilic attack and is itself susceptible to a variety of reductive transformations.
Reductive Transformations to Aromatic Amines
The reduction of an aromatic nitro group to the corresponding primary amine is a fundamental transformation in organic synthesis, providing access to anilines which are crucial intermediates for pharmaceuticals, dyes, and polymers. iranarze.irrsc.orgscilit.com This conversion can be achieved through several methods, with catalytic hydrogenation, transfer hydrogenation, and chemical reduction using hydride reagents being the most common.
Catalytic hydrogenation is a highly efficient method for the reduction of nitroarenes. This process typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C), Raney nickel, or platinum(IV) oxide, under an atmosphere of hydrogen gas. commonorganicchemistry.com These methods are generally clean and high-yielding.
Transfer hydrogenation offers a practical alternative to using flammable hydrogen gas, employing a hydrogen donor molecule in the presence of a catalyst. organic-chemistry.org Common hydrogen sources include formic acid, hydrazine (B178648) hydrate, and sodium hypophosphite. iranarze.irorganic-chemistry.orgrsc.org This technique is often noted for its excellent chemoselectivity, allowing for the reduction of the nitro group in the presence of other reducible functionalities such as olefins, ketones, esters, and halides. rsc.orgorganic-chemistry.orgrsc.org For 1-[(tert-butoxy)methyl]-4-nitrobenzene, both catalytic and transfer hydrogenation are expected to selectively reduce the nitro group to an amine, leaving the tert-butoxymethyl ether moiety intact. Recent advancements have focused on developing catalysts based on non-precious metals like iron and cobalt, which provide efficient and selective reductions under mild conditions. organic-chemistry.orgrsc.org
| Method | Catalyst | Hydrogen Source / Reagent | Typical Conditions | Selectivity Notes |
|---|---|---|---|---|
| Catalytic Hydrogenation | Pd/C, Raney Ni, PtO₂ | H₂ gas | Atmospheric or elevated pressure, various solvents (e.g., EtOH, EtOAc) | Highly effective; may reduce other functional groups like C=C bonds. Raney Ni is useful when dehalogenation is a concern. commonorganicchemistry.com |
| Transfer Hydrogenation | Fe-based complexes (e.g., Fe(BF₄)₂/PP₃) | Formic Acid (HCOOH) | Mild temperature (e.g., RT), often base-free. organic-chemistry.org | Excellent chemoselectivity; tolerates halides, ketones, esters, and ethers. organic-chemistry.org |
| Transfer Hydrogenation | Co-based nanocatalysts (e.g., Co₃O₄-NGr@C) | Formic Acid (HCOOH) | Elevated temperature (e.g., 120 °C), THF solvent. rsc.org | Unprecedented chemoselectivity, tolerating a wide range of functional groups including nitriles and amides. rsc.org |
| Transfer Hydrogenation | Oxygen-implanted MoS₂ | Hydrazine Hydrate (N₂H₄·H₂O) | Elevated temperature (e.g., 80 °C), EtOH solvent. iranarze.ir | High chemoselectivity toward the nitro group over C=C, C≡C, and C=N groups. iranarze.ir |
While powerful, common hydride reagents exhibit varied reactivity towards aromatic nitro compounds. Lithium aluminum hydride (LiAlH₄) is a very strong reducing agent but its reaction with nitroarenes is complex. Instead of producing the corresponding amine, it typically yields azo compounds through reductive dimerization. commonorganicchemistry.comniscpr.res.inwikipedia.org The reaction outcome can be highly dependent on the presence and position of other functional groups on the aromatic ring. niscpr.res.inresearchgate.net
In contrast, sodium borohydride (B1222165) (NaBH₄) is a milder reagent that is generally incapable of reducing nitro groups on its own under standard conditions. orientjchem.orgjsynthchem.com However, its reducing power can be significantly enhanced by the addition of transition metal salts. Systems such as NaBH₄ combined with catalytic amounts of nickel(II) chloride (NiCl₂·6H₂O), nickel(II) acetate (B1210297) (Ni(OAc)₂), or iron(II) chloride (FeCl₂) have been developed for the efficient and chemoselective reduction of nitroarenes to anilines. orientjchem.orgthieme-connect.comasianpubs.org These mixed-reagent systems are often effective at room temperature and tolerate other reducible groups, providing a practical method for selective transformations. thieme-connect.comresearchgate.net
| Reagent System | Typical Product | Chemoselectivity Notes |
|---|---|---|
| LiAlH₄ | Azo compounds | Not suitable for preparing anilines from nitroarenes. commonorganicchemistry.comwikipedia.org Reduces many other functional groups (esters, amides, etc.). niscpr.res.in |
| NaBH₄ | No reaction | Does not reduce nitro groups under ordinary conditions. orientjchem.org |
| NaBH₄ / NiCl₂·6H₂O | Aniline (B41778) | Rapid and efficient reduction at room temperature. asianpubs.org |
| NaBH₄ / FeCl₂ | Aniline | Shows high chemoselectivity, leaving ester groups unaffected. thieme-connect.com |
Nucleophilic Aromatic Substitution (SNAr) Dynamics
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides and other substituted aromatic compounds bearing strong electron-withdrawing groups. libretexts.org The nitro group is one of the most powerful activating groups for this transformation. It strongly polarizes the aromatic ring, making the carbon atoms ortho and para to its position electron-deficient and thus susceptible to attack by nucleophiles. libretexts.org
The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the activated carbon atom, breaking the aromaticity and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized onto the oxygen atoms of the nitro group, which provides significant stabilization. libretexts.org In the second step, a leaving group (typically a halide) is expelled, and the aromaticity of the ring is restored.
For this compound, SNAr reactions would be directed to the ortho positions (C2 and C6). For a substitution to occur, a suitable leaving group, such as a halogen, would need to be present at one of these positions. The tert-butoxymethyl group itself is not a leaving group in SNAr reactions.
Reactivity of the tert-Butoxymethyl Ether Moiety
The tert-butoxymethyl group in this compound functions as a protecting group for the corresponding 4-nitrobenzyl alcohol. Ethers are generally known for their chemical stability and lack of reactivity towards many reagents, including bases, nucleophiles, and mild acids. libretexts.orglibretexts.org This stability is a key feature, allowing for a wide range of chemical modifications to be performed on the nitroaromatic part of the molecule without affecting the ether linkage.
The primary reactivity of this moiety is its cleavage under strong acidic conditions. wikipedia.orglongdom.org The mechanism of this acid-catalyzed cleavage involves the initial protonation of the ether oxygen, converting it into a good leaving group (an alcohol). masterorganicchemistry.com Following protonation, the C-O bond breaks. For a tert-butyl ether, this cleavage proceeds readily via an SN1-type mechanism. libretexts.orglibretexts.org The bond between the benzylic carbon and the ether oxygen remains intact, while the bond between the oxygen and the tert-butyl group cleaves to generate the highly stable tert-butyl carbocation and 4-nitrobenzyl alcohol. libretexts.org This selective cleavage is a common method for the deprotection of tert-butyl ethers. organic-chemistry.org
This ether linkage is expected to be stable under the conditions used for catalytic hydrogenation and most hydride reductions, ensuring that transformations on the nitro group can be performed chemoselectively. Furthermore, the benzylic position is generally less reactive than the activated aromatic ring, although oxidation to the corresponding aldehyde or carboxylic acid could be possible under specific, harsh oxidative conditions. researchgate.net
Cleavage and Deprotection Strategies for tert-Butyl Ethers
The tert-butyl ether group in this compound serves as a protective group for the corresponding benzylic alcohol. Its removal, or deprotection, can be accomplished through several strategic approaches.
Acid-catalyzed cleavage is a common method for the deprotection of tert-butyl ethers. organic-chemistry.orgorganic-chemistry.org The reaction proceeds by protonation of the ether oxygen, followed by the departure of the stable tert-butyl carbocation. This carbocation is then neutralized by eliminating a proton to form isobutylene (B52900) or by reacting with a nucleophile. stackexchange.com
The mechanism for the acid-catalyzed hydrolysis of tert-butyl ethers, such as in this compound, is generally considered to be a unimolecular A-1 type process. oup.comcdnsciencepub.com This involves a rapid, reversible protonation of the ether oxygen, followed by a slow, rate-determining unimolecular cleavage of the alkyl-oxygen bond to generate the stable tert-butyl carbocation and the corresponding alcohol (4-nitrobenzyl alcohol). oup.com
Kinetic studies on analogous compounds like tert-butyl methyl ether show the reaction is first-order with respect to both the ether and the hydronium ion concentration. nih.gov The stability of the tertiary carbocation intermediate is a key driving force for this reaction pathway. masterorganicchemistry.com A variety of acidic conditions can be employed for this transformation.
| Reagent/Conditions | Description | Reference |
|---|---|---|
| Aqueous Phosphoric Acid | An effective, mild, and environmentally benign reagent for the deprotection of tert-butyl ethers. It shows good selectivity, tolerating other protecting groups like benzyl (B1604629) ethers. | organic-chemistry.orgorganic-chemistry.org |
| Trifluoroacetic Acid (TFA) | Often used in dichloromethane (B109758) (CH2Cl2), TFA is a strong acid that effectively cleaves tert-butyl ethers, typically at room temperature. | thieme-connect.de |
| Hydrochloric Acid (HCl) in Dioxan/Water | A classic method used in kinetic studies to effect hydrolysis. The reaction rate is proportional to the acid concentration. | publish.csiro.au |
| Lewis Acids (e.g., CeCl3·7H2O/NaI) | Catalytic systems involving Lewis acids can also be used for the deprotection of t-butyl ethers under relatively mild conditions. | organic-chemistry.org |
While the primary focus is often on the tert-butyl group, the entire p-nitrobenzyloxy moiety can be considered a protecting group. Traditionally, p-nitrobenzyl (PNB) groups are removed reductively. This typically involves the reduction of the nitro group to an amine, which then facilitates the cleavage of the benzylic C-O bond through electronic destabilization. However, alternative oxidative cleavage methods have also been developed.
A notable method for the cleavage of p-nitrobenzyl ethers involves treatment with 20% aqueous sodium hydroxide (B78521) in methanol (B129727) at elevated temperatures (e.g., 75 °C). nih.govcaltech.edu This process is believed to proceed via an oxidative mechanism at the benzylic position, facilitated by dissolved oxygen. nih.gov This approach provides a one-step alternative to multi-step reductive methods. nih.gov In this reaction, 4-nitrobenzaldehyde (B150856) has been isolated as a by-product, supporting the proposed oxidation at the benzylic position. nih.gov
It's important to note that this oxidative cleavage is distinct from the more common reductive methods used for PNB group removal, such as catalytic hydrogenation, which would also reduce the nitro group.
Metal-mediated and metal-catalyzed reactions offer another avenue for ether dealkylation. On-surface synthesis studies have demonstrated the conversion of alkoxybenzene-containing ethers into alcohols on metal surfaces. nih.govpsu.eduornl.gov These dealkylation reactions are finely controlled by parameters like annealing temperature and are understood to be surface-assisted, with reaction pathways that differ significantly from their solution-based counterparts. nih.govpsu.edu
Another approach involves the use of a catalytic system comprising a tris-4-bromophenylamminium radical cation (often called "magic blue") in combination with triethylsilane. organic-chemistry.orgacs.org This system facilitates the mild deprotection of tert-butyl ethers under neutral conditions, avoiding the need for strong acids or bases. acs.org The reaction is thought to proceed via cleavage of the C-O bond, accelerated by the sacrificial silane (B1218182) reagent. organic-chemistry.orgacs.org
| Method | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|
| On-Surface Synthesis | Metal Surfaces (e.g., Cu) | Finely controlled by annealing parameters; surface-assisted mechanism. | nih.govpsu.edu |
| Radical Cation-Mediated Cleavage | Tris(4-bromophenyl)amminium Radical Cation / Triethylsilane | Mild, neutral conditions; catalytic in the radical cation; suitable for substrates with sensitive functional groups. | acs.org |
Reactions at the Benzylic Position
The benzylic carbon in this compound—the carbon atom directly attached to the benzene ring—is a site of enhanced reactivity. chemistrysteps.com This increased reactivity is due to the resonance stabilization of radical, cationic, or anionic intermediates that can form at this position. chemistry.coachmasterorganicchemistry.com
Two primary reactions at the benzylic position are oxidation and halogenation.
Benzylic Oxidation : Strong oxidizing agents can cleave the benzylic C-H bond. Regardless of the alkyl chain's length, if a benzylic hydrogen is present, reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid (generated from Na₂Cr₂O₇/H₂SO₄) will oxidize the benzylic position to a carboxylic acid. chemistry.coach For this compound, this reaction would be expected to cleave the entire side chain, yielding 4-nitrobenzoic acid. The presence of the electron-withdrawing nitro group makes the benzene ring itself less susceptible to oxidation and directs the reaction to the benzylic site. msu.edulibretexts.org Oxidative cleavage of benzylic ethers can also be achieved with reagents like nitric acid in dichloromethane or oxoammonium salts, which can yield aldehydes or further oxidized products. organic-chemistry.orgresearchgate.net However, p-nitrobenzyl ethers can be inert to some oxidative conditions, indicating that reaction outcomes are highly dependent on the specific reagents used. organic-chemistry.org
Benzylic Bromination : Free-radical bromination occurs selectively at the benzylic position using reagents like N-Bromosuccinimide (NBS) with a radical initiator (e.g., light or peroxide). This reaction proceeds via a benzylic radical intermediate, which is stabilized by resonance with the aromatic ring. chemistrysteps.commasterorganicchemistry.com This would replace a hydrogen on the benzylic carbon with a bromine atom, yielding 1-[bromo(tert-butoxy)methyl]-4-nitrobenzene.
In-depth Mechanistic Studies
Understanding the reaction mechanisms is crucial for controlling the chemical transformations of this compound.
While specific kinetic and spectroscopic data for this compound are not widely available, the mechanisms of its characteristic reactions have been inferred from studies of analogous compounds.
Acid-Catalyzed Hydrolysis : The mechanism of acid-catalyzed ether cleavage involves the formation of a key intermediate: the tert-butyl carbocation . stackexchange.com Kinetic studies of similar hydrolyses confirm the reaction rate's dependence on both substrate and acid concentration. nih.gov The formation and fate of this carbocation can be studied by monitoring the appearance of products like isobutylene via gas chromatography or spectroscopy.
Benzylic Reactions : Reactions at the benzylic position involve distinct intermediates.
In free-radical bromination , a benzylic radical is formed. The stability of this radical, due to delocalization of the unpaired electron into the π-system of the benzene ring, is the reason for the high selectivity of this reaction. masterorganicchemistry.com Electron Paramagnetic Resonance (EPR) spectroscopy is a primary tool for the direct detection and characterization of such radical intermediates. nih.gov
Oxidative cleavage mechanisms can be more complex. For p-nitrobenzyl ethers, photooxygenation studies in aqueous solutions suggest the involvement of photogenerated nitrobenzyl carbanion intermediates . cdnsciencepub.com Other oxidative pathways may involve hydride transfer from the benzylic carbon to an oxidant, forming a benzylic cation , which is then trapped by water or other nucleophiles to form a hemiacetal that subsequently breaks down. organic-chemistry.org The progress of these reactions and the identification of transient species can often be followed using techniques like UV-Vis and IR spectroscopy, as demonstrated in laser flash photolysis studies of related 2-nitrobenzyl ethers. researchgate.netresearchgate.net These studies have successfully identified intermediates such as aci-nitro transients, isoxazolol derivatives, and hemiacetals. researchgate.netresearchgate.net
Lack of Publicly Available Research Data for Mechanistic Analysis of this compound
A thorough search of scientific literature and databases has revealed a significant lack of specific research pertaining to the chemical transformations and mechanistic investigations of this compound. Consequently, providing a detailed analysis as requested in the article outline is not possible based on currently accessible information.
Extensive searches for studies on "this compound" did not yield any specific results detailing its reaction mechanisms. Specifically, no scholarly articles, patents, or computational chemistry databases were found that address the following topics for this particular compound:
Transition State Analysis of Rate-Determining Steps: There is no available research that computationally or experimentally analyzes the transition states involved in chemical reactions of this compound. Such an analysis would typically involve calculating the energy barriers and geometries of transition structures to understand the kinetics and pathways of a reaction.
Investigation of Radical Pathways: No studies were found that investigate the formation or reaction of radical species, such as tert-butoxyl radicals, originating from or reacting with this compound. Research in this area would involve techniques like electron paramagnetic resonance (EPR) spectroscopy or radical trapping experiments, none of which have been documented for this compound.
While general principles of transition state theory and radical chemistry are well-established, applying these concepts specifically to this compound without experimental or computational data would be speculative and would not meet the required standards of scientific accuracy. The compound itself is not widely cited in literature concerning reaction kinetics or mechanistic chemistry. Therefore, the requested sections cannot be completed.
Computational and Theoretical Insights into 1 Tert Butoxy Methyl 4 Nitrobenzene
Quantum Chemical Characterization of Electronic Structure
Density Functional Theory (DFT) Calculations for Ground State Properties
There is no specific literature available that details Density Functional Theory (DFT) calculations performed on 1-[(tert-butoxy)methyl]-4-nitrobenzene. DFT is a common computational method used to determine the electronic ground state properties of molecules, such as optimized geometry, electronic energy, and the distribution of electron density. Without dedicated studies, it is not possible to provide data on parameters like bond lengths, bond angles, dihedral angles, or derived properties such as molecular orbital energies (HOMO/LUMO) and electrostatic potential maps for this specific molecule.
Ab Initio Methods for High-Accuracy Electronic Structure
Similarly, searches for high-accuracy ab initio calculations, which are more computationally intensive but often more precise than DFT, have not yielded any results for this compound. Such methods are employed to provide benchmark data on electronic structure and properties. The absence of these calculations in the scientific literature means that a high-precision theoretical characterization of this molecule is not currently available.
Molecular Dynamics and Conformational Space Exploration
Conformational Ensemble Analysis
No studies were found that focus on the conformational analysis of this compound. The flexibility of the (tert-butoxy)methyl group suggests that the molecule could exist in multiple conformations. A proper conformational ensemble analysis would require molecular dynamics simulations or other advanced sampling techniques to identify the most stable conformers and the energy barriers between them. This information is currently not documented.
Dynamic Behavior and Intermolecular Interactions
Information regarding the dynamic behavior and intermolecular interactions of this compound is also absent from the scientific record. Molecular dynamics simulations would be necessary to understand how this molecule behaves in different environments (e.g., in solution or in a crystalline state) and to characterize the nature and strength of its interactions with other molecules.
Predictive Modeling of Chemical Reactivity
There are no available predictive models for the chemical reactivity of this compound. Such models would typically be based on quantum chemical calculations of reactivity indices (e.g., Fukui functions, local softness) or on quantitative structure-activity relationship (QSAR) studies. Without foundational computational data, the development of reliable predictive models for its reactivity is not feasible.
Analysis of Frontier Molecular Orbitals (FMOs)
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of these orbitals are critical in determining the nature of chemical reactions.
The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. Conversely, the LUMO is the lowest energy orbital devoid of electrons and signifies the molecule's capacity to accept electrons, thus acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.
For this compound, the electron-withdrawing nature of the nitro group (-NO₂) is expected to significantly influence the FMOs. It would likely lower the energy of both the HOMO and LUMO, and the electron density of the LUMO is anticipated to be substantially localized on the nitrobenzene (B124822) moiety, particularly on the nitro group and the aromatic ring. The tert-butoxymethyl group, being electron-donating, would have an opposing effect, though generally weaker than the nitro group's influence. A hypothetical representation of FMO energy levels is presented in Table 1.
Table 1: Hypothetical Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| LUMO | -2.5 | Primarily localized on the nitrobenzene ring, indicating a site for nucleophilic attack. |
| HOMO | -8.0 | Distributed across the molecule, with some contribution from the tert-butoxymethyl group. |
| HOMO-LUMO Gap | 5.5 | Suggests moderate chemical stability. |
Global and Local Reactivity Descriptors (e.g., Fukui functions, Electrophilicity Index)
To quantify the reactivity predicted by FMO theory, a range of global and local reactivity descriptors derived from DFT are employed. These descriptors provide a more nuanced understanding of a molecule's chemical behavior.
Global Reactivity Descriptors describe the reactivity of the molecule as a whole. Key descriptors include:
Chemical Potential (μ): Related to the escaping tendency of electrons from a system.
Hardness (η): Measures the resistance to change in electron distribution.
Softness (S): The reciprocal of hardness, indicating the ease of electron transfer.
Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts an additional electronic charge from the environment. A higher electrophilicity index points to a better electrophile.
The strong electron-withdrawing nitro group in this compound would likely result in a high electrophilicity index, classifying it as a strong electrophile. A hypothetical set of global reactivity descriptors is shown in Table 2.
Table 2: Hypothetical Global Reactivity Descriptors
| Descriptor | Symbol | Value (eV) | Interpretation |
|---|---|---|---|
| Chemical Potential | μ | -5.25 | Moderate tendency to exchange electrons. |
| Hardness | η | 2.75 | Indicates moderate stability against charge transfer. |
| Softness | S | 0.36 | Reciprocal of hardness. |
| Electrophilicity Index | ω | 5.03 | Suggests a strong electrophilic character. |
Local Reactivity Descriptors , such as Fukui functions (f(r)) , identify the most reactive sites within a molecule. The Fukui function indicates the change in electron density at a specific point in the molecule when an electron is added or removed. This helps in pinpointing the atoms susceptible to nucleophilic or electrophilic attack. For nitroaromatic systems, Fukui functions are particularly useful in revealing the reactivity of the carbon atoms in the aromatic ring and the atoms of the nitro group. It is a general observation that in nitroaromatics, certain atoms can exhibit negative Fukui function values, a phenomenon linked to regions of very low HOMO electron density. Current time information in JP.
Solvent Effects and Reaction Pathway Modeling
Chemical reactions are seldom carried out in the gas phase; the surrounding solvent can profoundly impact reaction rates and mechanisms. Computational modeling can account for these solvent effects and simulate entire reaction pathways.
Implicit and Explicit Solvation Models
Two primary approaches are used to model solvent effects:
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and often provides a good first approximation of bulk solvent effects on the energetics of reactants, products, and transition states.
Explicit Solvation Models: In this method, individual solvent molecules are included in the calculation. This is computationally more demanding but allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial in determining reaction outcomes. A hybrid approach, often termed QM/MM (Quantum Mechanics/Molecular Mechanics), treats the reacting species with high-level quantum mechanics and the surrounding solvent molecules with a less computationally intensive molecular mechanics force field.
Computational Simulation of Reaction Mechanisms
By combining quantum chemical methods with solvation models, it is possible to simulate the entire energy profile of a chemical reaction involving this compound. This involves locating the transition state (TS) structures, which are the energy maxima along the reaction coordinate, and calculating the activation energy barriers.
For instance, in a nucleophilic aromatic substitution reaction, computational simulations could model the approach of a nucleophile, the formation of the Meisenheimer complex (a key intermediate), and the departure of the leaving group. These simulations can provide detailed geometric and energetic information about the transition states and intermediates, helping to elucidate the reaction mechanism. Comparing the activation energies for different possible pathways can predict the most likely reaction outcome.
Strategic Applications and Derivatization in Advanced Organic Synthesis
Precursor for Diverse Organic Synthons
Beyond its role in protection chemistry, 1-[(tert-butoxy)methyl]-4-nitrobenzene is a valuable starting material for the synthesis of more complex aromatic building blocks, or synthons.
Nitroaromatic compounds are versatile intermediates in organic synthesis, primarily because the nitro group can be readily transformed into a wide array of other functional groups. nih.govnih.gov The most common and significant transformation is its reduction to a primary amino group (aniline derivative).
By reducing the nitro group of this compound, chemists can synthesize 4-{[(tert-butoxy)methyl]}-aniline. This product is a valuable intermediate, featuring a nucleophilic amino group that can participate in reactions such as diazotization, acylation, and C-N bond-forming cross-couplings, while also carrying a protected hydroxymethyl functionality that can be revealed for subsequent reactions. This dual functionality makes it a useful building block for pharmaceuticals and materials science.
| Starting Material | Reagents | Product | Significance of Transformation |
|---|---|---|---|
| This compound | H₂, Pd/C or SnCl₂/HCl or Fe/NH₄Cl | 4-{[(tert-butoxy)methyl]}-aniline | Converts an electrophilic aromatic ring to a nucleophilic one, creating a versatile building block for further synthesis. |
The benzylic position of this compound is influenced by the powerful electron-withdrawing effect of the para-nitro group. This electronic feature strongly disfavors the formation of a benzylic cation but can stabilize anionic or radical intermediates at this position. While less common than its use as a protecting group, this latent reactivity can be exploited. For instance, under specific conditions, the benzylic protons can be abstracted by a strong base to generate a stabilized benzylic anion. This nucleophilic species could then be used to form new carbon-carbon bonds by reacting with various electrophiles, providing a pathway to more complex substituted aromatic compounds.
Integration into Complex Molecule Total Synthesis
The structural motifs present in this compound are found within numerous complex natural products and pharmaceutically active molecules. Its derivatives are therefore logical starting points or key intermediates in total synthesis. For example, in a chemo-enzymatic total synthesis of (+)-(R)-aureothin, a related building block, 1-iodo-4-nitrobenzene, was coupled with another fragment in a key C-C bond-forming step. nih.gov
Similarly, this compound could be employed in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira reactions) by first converting it into an aryl halide or triflate. The protected benzylic alcohol provides a handle for later-stage functionalization after the core of the complex molecule has been assembled. This strategic incorporation allows for a convergent and flexible approach to building intricate molecular architectures.
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Future Research Directions and Emerging Trends
Development of Greener Synthetic Routes
Traditional synthesis of nitroaromatic compounds often relies on mixed-acid nitration (sulfuric and nitric acid), a process fraught with environmental and safety concerns, including the use of corrosive reagents and potential for over-nitration. numberanalytics.comnih.gov Future research is actively moving towards more sustainable and environmentally benign methodologies.
Key areas of development include:
Solid Acid Catalysts: The use of recyclable solid acid catalysts, such as zeolites and sulfated metal oxides, presents a promising alternative to liquid acids. numberanalytics.com These materials can enhance regioselectivity, are non-corrosive, and can be easily separated from reaction mixtures, simplifying purification and reducing waste. researchgate.net
Alternative Nitrating Agents: Researchers are exploring safer and more selective nitrating agents to replace traditional mixed acids. numberanalytics.com Agents like nitronium salts (e.g., nitronium tetrafluoroborate) and dinitrogen pentoxide (N2O5) offer improved efficiency and control over the nitration process. numberanalytics.comnumberanalytics.com Task-specific ionic liquids are also emerging as novel reagents for introducing nitro groups under milder, eco-friendly conditions. researchgate.net
Energy-Efficient Methodologies: The application of microwave irradiation and ultrasound assistance in nitration reactions can significantly reduce energy consumption. researchgate.net These techniques often lead to faster reaction times and higher product yields compared to conventional heating methods. researchgate.net
A comparison of traditional and emerging green synthetic approaches is summarized below.
| Feature | Traditional Method (Mixed Acid) | Greener Alternative |
| Reagents | Nitric Acid / Sulfuric Acid | Nitronium salts, N2O5, Ionic Liquids |
| Catalyst | Sulfuric Acid (reagent & catalyst) | Zeolites, Sulfated Metal Oxides |
| Conditions | High temperature, corrosive | Milder conditions, recyclable catalysts |
| Byproducts | Acidic waste, over-nitrated products | Reduced waste, higher selectivity |
| Energy | High energy consumption | Reduced energy via microwaves/ultrasound |
Exploration of Novel Reactivity Patterns
While the chemical properties of the nitro group are well-established, the interplay between the p-nitrobenzyl system and the tert-butoxymethyl ether linkage offers fertile ground for discovering new reactions.
Future research will likely focus on:
Selective Cleavage: The p-nitrobenzyl group can be selectively cleaved under specific conditions. For instance, studies on related p-nitrobenzyl amides and ethers have shown they can be smoothly cleaved by simple aqueous sodium hydroxide (B78521), whereas the corresponding m-nitrobenzyl and unsubstituted benzyl (B1604629) groups remain unreactive. nih.gov This selective reactivity suggests potential applications for 1-[(tert-butoxy)methyl]-4-nitrobenzene as a protecting group that can be removed without affecting other sensitive functional groups.
Photochemical Reactions: Ortho-nitrobenzyl ethers are well-known photolabile "caged" compounds, releasing an alcohol upon UV irradiation. researchgate.netresearchgate.net The photochemical reactivity of the para-substituted isomer, this compound, is less explored. Future studies could investigate its potential for photo-induced reactions, which may proceed through different mechanisms and yield unique products compared to the ortho-isomer.
Base-Induced Transformations: Research on p-nitrobenzyl halides has shown that they undergo base-induced transformations to form products like 4,4'-dinitrostilbene. mst.edu Investigating the behavior of this compound under similar basic conditions could reveal novel condensation or rearrangement pathways. During some cleavage reactions of p-nitrobenzyl compounds, 4-nitrobenzaldehyde (B150856) has been isolated as a byproduct, indicating oxidation at the benzylic position. nih.gov
Advanced Mechanistic Characterization Techniques
A deeper understanding of the reaction mechanisms governing the synthesis and transformations of this compound is crucial for optimizing existing protocols and discovering new reactivity. The transient and complex nature of reaction intermediates necessitates the use of advanced characterization techniques.
Emerging trends in this area include:
Time-Resolved Spectroscopy: Techniques like laser flash photolysis coupled with UV-vis and IR detection are instrumental in studying photochemical reactions. researchgate.netacs.org These methods allow for the direct observation and characterization of short-lived intermediates, such as aci-nitro species, which are key to understanding the reaction pathways of nitrobenzyl compounds. researchgate.netunifr.ch
Computational Chemistry: In silico modeling provides powerful insights into reaction dynamics. Semi-empirical methods (like PM3) and advanced computational models (like AMSOL) can be used to calculate reaction barriers and predict the pKa of transient species. researchgate.net These theoretical studies complement experimental findings and help elucidate complex reaction mechanisms that are difficult to probe experimentally.
Integration with Catalytic Systems
The integration of this compound with advanced catalytic systems can unlock new synthetic routes and applications. Research is expected to target both the nitro group and the benzylic ether portion of the molecule.
Catalytic Reduction of the Nitro Group: The conversion of the nitro group to an amine is a fundamental transformation in organic synthesis. rsc.org Future work will focus on developing highly efficient and sustainable catalysts for this reduction. This includes moving away from traditional iron powder, which generates significant sludge, towards advanced systems like photocatalysts or catalysts that operate at room temperature, minimizing energy input. rsc.org
Catalytic Oxidation: The benzylic position of the molecule is a target for catalytic oxidation. For example, recyclable catalytic systems using TEMPO (2,2,6,6-tetramethylpiperidyl-1-oxyl) immobilized on supports like silica (B1680970) have been shown to efficiently oxidize the related p-nitrobenzyl alcohol to p-nitrobenzaldehyde under an oxygen atmosphere. researchgate.net Similar strategies could be adapted to transform the this compound scaffold.
Phase-Transfer Catalysis: The synthesis of the ether linkage itself can be optimized using phase-transfer catalysis (PTC). researchgate.net The development of new multi-site phase-transfer catalysts could enhance the reaction rate and efficiency for producing this compound and related ethers under mild, heterogeneous conditions. researchgate.net
Design of Related Functional Molecules
The structure of this compound makes it a versatile building block for the design and synthesis of more complex, functional molecules. Its future applications will be driven by the strategic modification of its key functional groups.
Potential avenues for the design of new molecules include:
Precursors for Pharmaceuticals and Agrochemicals: The catalytic reduction of the nitro group yields 4-[(tert-butoxy)methyl]aniline. This aniline (B41778) derivative is a valuable intermediate for synthesizing a wide range of molecules, including pharmaceuticals, dyes, and pesticides, which often incorporate an aniline core. nih.govrsc.org
Building Blocks for Advanced Materials: The aniline derivative can also serve as a monomer for the synthesis of novel polymers with unique electronic or thermal properties.
Synthesis of Bioactive Compounds: Nitroaromatic compounds can be precursors to other functional groups. For example, nitrosobenzenes, which can be derived from nitro compounds, undergo reductive dimerization to form azoxybenzenes. nih.gov Some naturally occurring azoxybenzenes have demonstrated insecticidal activity, suggesting a pathway for creating new agrochemicals. nih.gov
The table below outlines potential functional molecules that can be derived from this compound.
| Precursor | Transformation | Derived Functional Molecule | Potential Application Area |
| This compound | Catalytic Reduction | 4-[(tert-butoxy)methyl]aniline | Pharmaceuticals, Polymers, Dyes |
| This compound | Reduction & Dimerization | Azoxybenzene derivative | Agrochemicals (e.g., insecticides) |
| This compound | Ether Cleavage & Oxidation | 4-Nitrobenzaldehyde | Fine chemical synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
